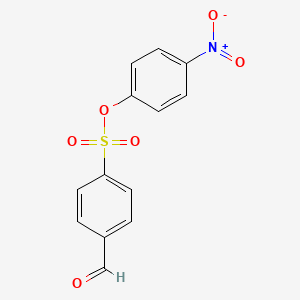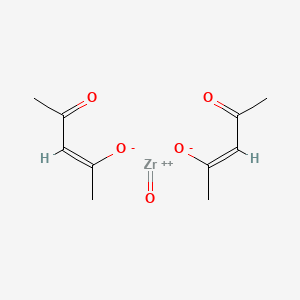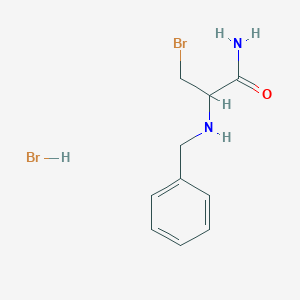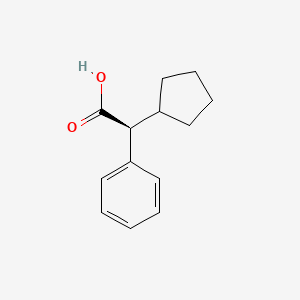
Trichothec-9-ene-4,8,15-triol, 12,13-epoxy-, (4beta,8beta)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trichothec-9-ene-4,8,15-triol, 12,13-epoxy-, (4beta,8beta)-: is a complex organic compound belonging to the trichothecene family. Trichothecenes are a group of sesquiterpenoid mycotoxins produced by various species of fungi, particularly Fusarium species. These compounds are known for their potent biological activities and have been extensively studied for their toxicological properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of trichothec-9-ene-4,8,15-triol, 12,13-epoxy-, (4beta,8beta)- involves multiple steps, starting from simpler organic molecules. The key steps include the formation of the trichothecene skeleton, followed by the introduction of hydroxyl groups and the epoxy ring. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired transformations.
Industrial Production Methods: Industrial production of trichothecenes, including trichothec-9-ene-4,8,15-triol, 12,13-epoxy-, (4beta,8beta)-, is often carried out through fermentation processes using Fusarium species. The fungi are cultured under controlled conditions to maximize the yield of the desired compound. The fermentation broth is then subjected to extraction and purification processes to isolate the trichothecene.
化学反応の分析
Types of Reactions: Trichothec-9-ene-4,8,15-triol, 12,13-epoxy-, (4beta,8beta)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: Substitution reactions involve the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
科学的研究の応用
Chemistry: In chemistry, trichothec-9-ene-4,8,15-triol, 12,13-epoxy-, (4beta,8beta)- is used as a model compound to study the reactivity and mechanisms of trichothecenes. It serves as a reference for developing analytical methods and for investigating the structure-activity relationships of trichothecenes.
Biology: In biological research, this compound is studied for its effects on cellular processes and its potential as a tool for probing biological pathways. It is used to investigate the mechanisms of mycotoxin action and to develop strategies for mitigating their toxic effects.
Medicine: In medicine, trichothec-9-ene-4,8,15-triol, 12,13-epoxy-, (4beta,8beta)- is explored for its potential therapeutic applications. Researchers are investigating its use as an anticancer agent, given its ability to inhibit protein synthesis and induce apoptosis in cancer cells.
Industry: In industry, this compound is used in the development of antifungal agents and as a reference standard for quality control in the production of trichothecene-free products.
作用機序
The mechanism of action of trichothec-9-ene-4,8,15-triol, 12,13-epoxy-, (4beta,8beta)- involves the inhibition of protein synthesis by binding to the ribosome and interfering with the elongation step of translation. This leads to the accumulation of incomplete polypeptides and ultimately triggers cell death. The compound also induces oxidative stress and activates signaling pathways that lead to apoptosis.
類似化合物との比較
- Trichothec-9-ene-3,4,8,15-tetrol, 12,13-epoxy-, 15-acetate 8-(3-methylbutanoate), (3alpha,4beta,8alpha)-
- 12,13-Epoxytrichothec-9-ene-3,4,15-triol
- Trichothec-9-ene-3-α,4-β,8-α,15-tetrol, 12,13-epoxy-, 3,4,15-triacetate,8-isovalerate
Uniqueness: Trichothec-9-ene-4,8,15-triol, 12,13-epoxy-, (4beta,8beta)- is unique due to its specific hydroxylation pattern and the presence of an epoxy ring. These structural features contribute to its distinct biological activities and make it a valuable compound for research and industrial applications.
特性
CAS番号 |
63783-99-3 |
|---|---|
分子式 |
C15H22O5 |
分子量 |
282.33 g/mol |
IUPAC名 |
(1S,2R,4R,7R,11R)-2-(hydroxymethyl)-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-4,11-diol |
InChI |
InChI=1S/C15H22O5/c1-8-3-11-14(6-16,5-9(8)17)13(2)10(18)4-12(20-11)15(13)7-19-15/h3,9-12,16-18H,4-7H2,1-2H3/t9-,10-,11-,12?,13-,14-,15?/m1/s1 |
InChIキー |
HOHOIVLGGGAGHT-GLKNZXKWSA-N |
異性体SMILES |
CC1=C[C@@H]2[C@](C[C@H]1O)([C@]3([C@@H](CC(C34CO4)O2)O)C)CO |
正規SMILES |
CC1=CC2C(CC1O)(C3(C(CC(C34CO4)O2)O)C)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![2'-Azido[1,1'-biphenyl]-2-YL acetate](/img/structure/B12650190.png)





